A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,5-a]pyrazine scaffold is a recognized privileged structure, appearing in numerous biologically active molecules. This document outlines a plausible and scientifically-grounded synthetic pathway to this specific derivative, addressing the causal factors behind the selection of reagents and reaction conditions. Furthermore, it details a comprehensive characterization workflow, establishing a self-validating system for ensuring the identity and purity of the synthesized compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic entities and professionals in the field of drug discovery and development.
Introduction: The Significance of the Imidazo[1,5-a]pyrazine Scaffold
The fusion of imidazole and pyrazine rings gives rise to the imidazo[1,5-a]pyrazine bicyclic system, a heterocyclic scaffold that has garnered considerable attention in the field of medicinal chemistry.[1] This structural motif is considered a "privileged" scaffold due to its ability to interact with a diverse range of biological targets, leading to a wide spectrum of pharmacological activities.[2] Derivatives of imidazo[1,5-a]pyrazine have been investigated for their potential as anticancer, antimicrobial, and cardiovascular agents.[3] The strategic placement of various substituents on this core structure allows for the fine-tuning of its physicochemical properties and biological activity, making it a versatile template for drug design.
The target molecule, Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate (CAS No. 1160248-06-5), incorporates key structural features that are anticipated to influence its chemical reactivity and biological profile.[4] The chlorine atom at the 8-position acts as a potential site for further functionalization through nucleophilic substitution or cross-coupling reactions, while the ethyl carboxylate group at the 1-position can modulate the molecule's polarity and serve as a handle for amide bond formation or other transformations. A comprehensive understanding of the synthesis and characterization of this molecule is therefore crucial for its exploration in drug discovery programs.
Proposed Synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of the target molecule points towards a substituted aminopyrazine and a two-carbon electrophilic component. The forward synthesis, therefore, would logically commence with the appropriate starting materials to construct the fused imidazole ring onto a pre-functionalized pyrazine core.
A plausible synthetic approach involves the reaction of a suitably substituted aminopyrazine with an ethyl α-haloacetate derivative. Specifically, the synthesis can be envisioned to proceed from 3-amino-2-chloropyrazine and ethyl glyoxalate.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Reaction: Condensation of 3-amino-2-chloropyrazine with ethyl glyoxalate.
Materials:
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3-Amino-2-chloropyrazine
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Ethyl glyoxalate (50% solution in toluene)
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Anhydrous Ethanol
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Triethylamine
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Anhydrous Magnesium Sulfate
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-2-chloropyrazine (1.0 eq).
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Solvent and Base: Add anhydrous ethanol to dissolve the starting material, followed by the addition of triethylamine (1.2 eq).
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Addition of Reagent: To the stirred solution, add ethyl glyoxalate (1.1 eq) dropwise at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
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Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
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Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate.
Rationale for Experimental Choices:
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Solvent: Ethanol is a suitable polar protic solvent that can dissolve the starting materials and facilitate the reaction.
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Base: Triethylamine acts as a base to neutralize the acid formed during the reaction and to promote the cyclization step.
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Reflux Conditions: Heating the reaction provides the necessary activation energy for the condensation and subsequent cyclization to occur at a reasonable rate.
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Purification: Column chromatography is a standard and effective method for purifying organic compounds of this nature.
Comprehensive Characterization
To confirm the successful synthesis of Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate and to ensure its purity, a combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
The following table summarizes the expected data from key spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group: A triplet around 1.4 ppm (3H, -CH₃) and a quartet around 4.4 ppm (2H, -CH₂). Aromatic Protons: Signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the imidazo[1,5-a]pyrazine ring system. The exact chemical shifts and coupling constants will be indicative of their positions. |
| ¹³C NMR | Ethyl Group: Resonances around 14 ppm (-CH₃) and 62 ppm (-CH₂). Ester Carbonyl: A signal in the range of 160-170 ppm. Aromatic Carbons: A series of signals in the aromatic region (110-150 ppm) corresponding to the carbon atoms of the heterocyclic core. |
| Mass Spec (MS) | The mass spectrum should show a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of the compound (C₉H₈ClN₃O₂). The isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observable for the molecular ion peak. |
| Infrared (IR) | C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group. C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region characteristic of the aromatic rings. C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) should be utilized to determine the purity of the final compound. A high-purity sample (>95%) is essential for any subsequent biological testing.
Caption: A comprehensive workflow for characterization.
Conclusion
This technical guide has presented a well-reasoned synthetic strategy and a thorough characterization plan for Ethyl 8-Chloroimidazo[1,5-a]pyrazine-1-carboxylate. The proposed synthesis is grounded in established principles of heterocyclic chemistry, offering a practical approach for obtaining this valuable research compound. The detailed characterization workflow provides a robust framework for verifying the molecular structure and ensuring the high purity required for subsequent applications in medicinal chemistry and drug development. This document serves as a foundational resource for scientists and researchers, enabling the further exploration of the biological potential of this and related imidazo[1,5-a]pyrazine derivatives.
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